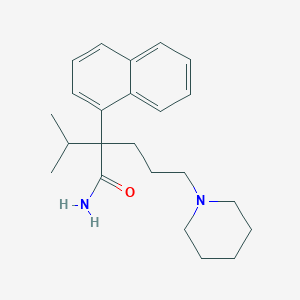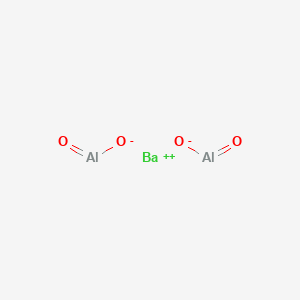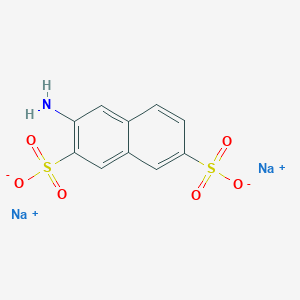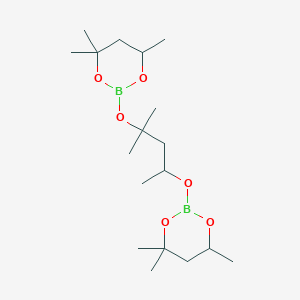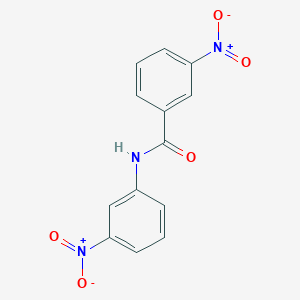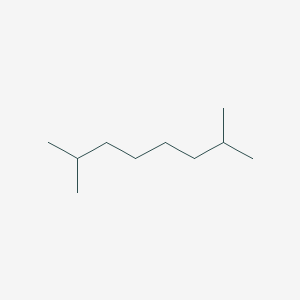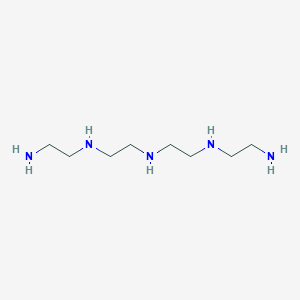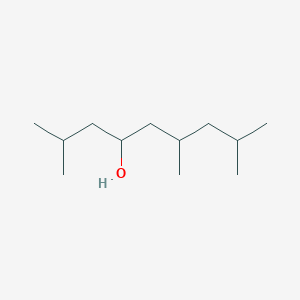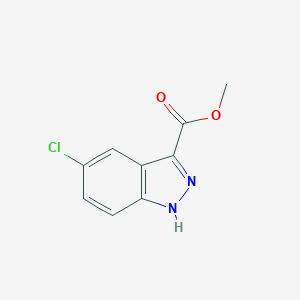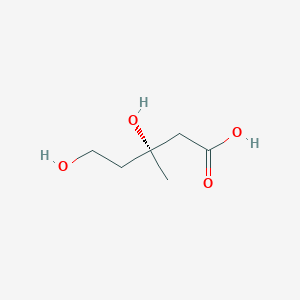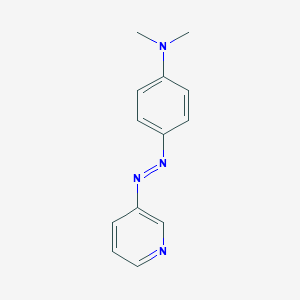
Pyridine-3-azo-p-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-3-azo-p-dimethylaniline, commonly known as PADA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PADA is a dye that is widely used in various fields, including biochemistry, pharmacology, and analytical chemistry. Its chemical structure consists of a pyridine ring attached to an azo group, which is further linked to a dimethylaniline group.
Wirkmechanismus
The mechanism of action of PADA involves the formation of a stable complex with the target molecule through the azo group. The complex formation results in a change in the absorption or fluorescence properties of PADA, which can be detected and quantified using spectroscopic techniques. The sensitivity and specificity of PADA are attributed to the selective binding of the azo group to specific functional groups present in the target molecule.
Biochemische Und Physiologische Effekte
PADA has been shown to have a minimal effect on the biochemical and physiological properties of the target molecule. It does not interact with the target molecule in a way that alters its activity or function. However, the use of PADA may have an indirect effect on the target molecule by altering the experimental conditions, such as pH, temperature, and buffer composition.
Vorteile Und Einschränkungen Für Laborexperimente
The use of PADA in lab experiments offers several advantages, including high sensitivity and specificity, ease of use, and low cost. PADA is also stable and can be stored for an extended period without degradation. However, there are some limitations associated with the use of PADA, including the potential for interference from other compounds and the requirement for specific experimental conditions, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of PADA in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases and disorders. PADA can also be used in the development of new drugs and therapies by identifying and characterizing specific target molecules. Additionally, PADA can be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Synthesemethoden
PADA can be synthesized through various methods, including diazotization, coupling, and reduction reactions. The most common method involves the diazotization of 3-aminopyridine, followed by coupling with p-dimethylaniline to form PADA. The reaction is carried out in the presence of a suitable coupling agent, such as sodium nitrite, hydrochloric acid, and sodium acetate.
Wissenschaftliche Forschungsanwendungen
PADA has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection and quantification of various biological molecules, including amino acids, proteins, and nucleic acids. It is also used as a staining agent for the visualization of cells and tissues in histological analysis. PADA has been demonstrated to have high sensitivity and specificity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
156-25-2 |
|---|---|
Produktname |
Pyridine-3-azo-p-dimethylaniline |
Molekularformel |
C13H14N4 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |
InChI-Schlüssel |
WINWFWAHZSMBJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Andere CAS-Nummern |
156-25-2 |
Synonyme |
3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



